5-Ortho-tolylpentene
Overview
Description
2-(pent-4-enyl)toluene is an alkenyltoluene.
Scientific Research Applications
Poly(ortho esters): Synthesis and Applications
Poly(ortho esters) have evolved through various families, with POE IV being the most commercially viable due to its versatile synthesis, allowing control over mechanical, thermal properties, and drug release rates. These polymers are stable at room temperature and undergo surface erosion, ensuring controlled drug release and neutral pH maintenance within the matrix. They find applications in treating post-surgical pain, osteoarthritis, ophthalmic diseases, and delivering proteins including DNA. Block copolymers of poly(ortho ester) and poly(ethylene glycol) are also being explored for drug delivery and tumor targeting (Heller et al., 2002).
Molecular Insights on Cyclic Peptide Nanotube-Mediated Drug Transportation
Cyclic peptide nanotubes (CPNs) have shown potential in drug delivery. A study on CPN composed of (Trp-d-Leu)4-Gln-d-Leu for transporting the antitumor drug 5-fluorouracil demonstrated that ortho-CPN is the most stable nanotube. Computational studies revealed that 5-FU transportation through CPNs involves hopping through potential energy minima along subunits, driven by hydrophobic interactions and hydrogen bonding. This study provides insight into the transportation mechanisms of CPNs, which is crucial for drug delivery applications (Liu et al., 2010).
Synthesis of Phenanthrenes via Palladium-Catalyzed Reaction
A novel synthesis method for phenanthrenes involves the reaction of ortho-substituted aryl iodides and diphenyl- or alkylphenylacetylenes using palladium and norbornene as catalysts. The reaction's outcome is influenced by the steric effect of the ortho substituent in the aryl iodide. This method opens new avenues for synthesizing complex organic compounds, which can have various applications in medicinal chemistry and material science (Catellani et al., 2001).
Cytotoxic Activity of Thiosemicarbazones
Thiosemicarbazones, including N(4)-ortho-tolyl derivatives, have been studied for their cytotoxicity against glioma cells. These compounds show significant cytotoxic activity, suggesting their potential as therapeutic agents for treating malignant gliomas. The study of these compounds contributes to understanding the structure-activity relationship, which is crucial for developing new anticancer drugs (Lessa et al., 2010).
Ocular Delivery using Poly(ortho esters)
Poly(ortho esters) were investigated for delivering 5-fluorouracil, an antiproliferative agent, as an adjunct to glaucoma filtering surgery. These polymers demonstrated excellent biocompatibility and effective maintenance of low intraocular pressure, indicating their potential in ocular drug delivery systems (Heller, 2005).
Properties
IUPAC Name |
1-methyl-2-pent-4-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFBYVNDQNAHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446728 | |
Record name | 5-ortho-tolylpentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-77-0 | |
Record name | 5-ortho-tolylpentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the catalytic cyclization of 5-ortho-tolylpentene in the production of PEN?
A: The catalytic cyclization of this compound is a crucial step in synthesizing 1,5-dimethyltetralin (1,5-DMT) []. 1,5-DMT is a vital intermediate in the production of 2,6-dimethylnaphthalene (2,6-DMN), which is then used to create polyethylene naphthalate (PEN) []. PEN is a high-performance plastic known for its superior properties, making this synthesis pathway highly relevant for industrial applications.
Q2: How does the choice of catalyst impact the conversion of this compound to 1,5-dimethyltetralin?
A: The study by [] demonstrated that H-beta zeolite exhibits superior catalytic activity and selectivity for converting this compound to 1,5-dimethyltetralin compared to H-USY zeolite, another catalyst mentioned in several patents. H-beta zeolite achieved 100% selectivity to 1,5-DMT at temperatures below 140°C, while minimizing the formation of undesirable byproducts like other DMT isomers and polymers []. This enhanced performance is attributed to H-beta's unique microcrystallite structure, characterized by a large external surface area, mesopores, and optimal acidic strength [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.